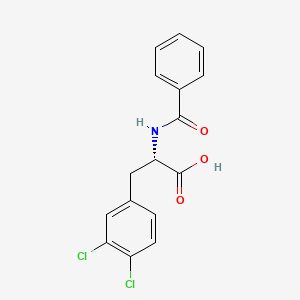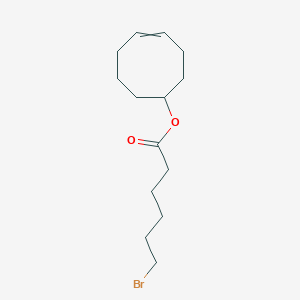
cyclooct-4-en-1-yl 6-bromohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-en-1-yl 6-bromohexanoate is a chemical compound with the molecular formula C14H23BrO2. It is characterized by a cyclooctene ring structure attached to a 6-bromohexanoate ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 6-bromohexanoate can be synthesized through a multi-step process involving the reaction of cyclooctene with 6-bromohexanoic acid. The esterification reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-en-1-yl 6-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromohexanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The cyclooctene ring can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Cyclooct-4-en-1-yl 6-hydroxyhexanoate or cyclooct-4-en-1-yl 6-aminohexanoate.
Oxidation: Cyclooct-4-en-1-yl 6-bromohexane-1,2-diol.
Reduction: Cyclooct-4-en-1-yl 6-bromohexanol.
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl 6-bromohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective chemical reactions in biological systems without interfering with native biochemical processes.
Medicine: Explored for its role in drug delivery systems, where its unique structure can be utilized to enhance the targeting and release of therapeutic agents.
Industry: Employed in the production of specialty chemicals and polymers, where its reactivity and structural properties are advantageous.
Mecanismo De Acción
The mechanism by which cyclooct-4-en-1-yl 6-bromohexanoate exerts its effects depends on the specific application. In bioorthogonal chemistry, the compound can participate in click reactions, where the cyclooctene ring undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.
Comparación Con Compuestos Similares
Cyclooct-4-en-1-yl 6-bromohexanoate can be compared with other similar compounds, such as:
Cyclooct-4-en-1-yl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Cyclooct-4-en-1-yl 6-iodohexanoate: Contains an iodine atom, which can further enhance the compound’s reactivity in substitution reactions.
Cyclooct-4-en-1-yl 6-fluorohexanoate:
This compound stands out due to its balanced reactivity and stability, making it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
869318-50-3 |
|---|---|
Fórmula molecular |
C14H23BrO2 |
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
cyclooct-4-en-1-yl 6-bromohexanoate |
InChI |
InChI=1S/C14H23BrO2/c15-12-8-4-7-11-14(16)17-13-9-5-2-1-3-6-10-13/h1-2,13H,3-12H2 |
Clave InChI |
YUQOVKUYXGQEBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



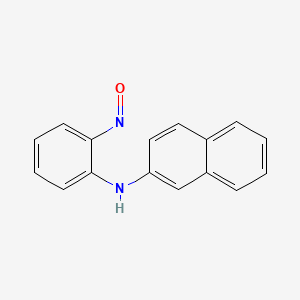

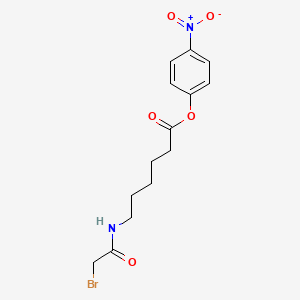
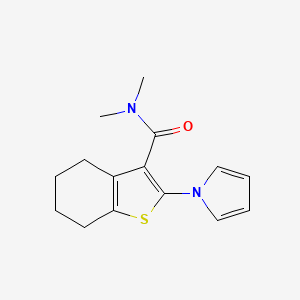
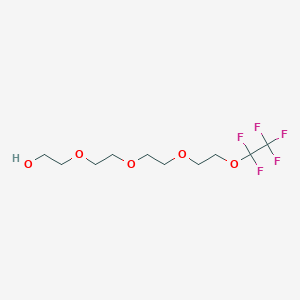
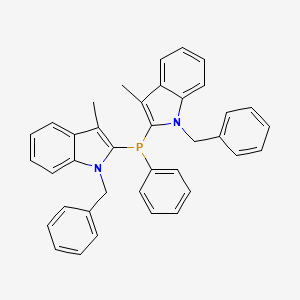

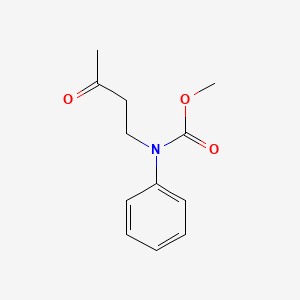
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
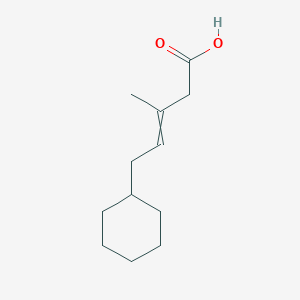
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
